Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate
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Overview
Description
Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate is a chemical compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced naphthyridine derivatives.
Scientific Research Applications
Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex naphthyridine derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis . The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate can be compared with other naphthyridine derivatives such as:
5,6,7,8-Tetrahydro-1,6-naphthyridine: Similar in structure but lacks the chloro and carboxylate groups, resulting in different chemical reactivity and biological activity.
2-Methyl-[1,8]naphthyridine: Contains a methyl group instead of a chloro group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activities compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-10(14)8-4-7-6(5-12-8)2-3-9(11)13-7/h2-3,8,12H,4-5H2,1H3 |
InChI Key |
MVUICUXHHPTYFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=N2)Cl |
Origin of Product |
United States |
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